N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

DGAT1 inhibitor structure-activity relationship N-aryl carboxamide

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946325-22-0) is a synthetic small-molecule piperazine-carboxamide derivative characterized by a 2-methyl-6-phenoxypyrimidin-4-yl core. This compound belongs to a broader class of phenoxypyrimidine-containing piperazine carboxamides that have been disclosed in patent literature as diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors with potential applications in metabolic disorders such as obesity and type II diabetes.

Molecular Formula C24H27N5O3
Molecular Weight 433.512
CAS No. 946325-22-0
Cat. No. B2567339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
CAS946325-22-0
Molecular FormulaC24H27N5O3
Molecular Weight433.512
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4
InChIInChI=1S/C24H27N5O3/c1-3-31-21-12-8-7-11-20(21)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-19-9-5-4-6-10-19/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
InChIKeyDVZQRQVOISXCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 946325-22-0: Procurement-Grade N-(2-Ethoxyphenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-Yl)Piperazine-1-Carboxamide


N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946325-22-0) is a synthetic small-molecule piperazine-carboxamide derivative characterized by a 2-methyl-6-phenoxypyrimidin-4-yl core [1]. This compound belongs to a broader class of phenoxypyrimidine-containing piperazine carboxamides that have been disclosed in patent literature as diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors with potential applications in metabolic disorders such as obesity and type II diabetes [2] [3].

Why Generic Substitution of N-(2-Ethoxyphenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-Yl)Piperazine-1-Carboxamide Carries Scientific Risk


Within the phenoxypyrimidine-piperazine carboxamide chemotype, even minor N-aryl substituent variations (e.g., 2-ethoxyphenyl vs. 2-fluorophenyl vs. 3-chlorophenyl) are known to profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1] [2]. The patent literature explicitly demonstrates that DGAT1 inhibitory potency within this series spans over two orders of magnitude depending solely on the N-aryl carboxamide substituent [1]. Consequently, procurement of a 'close analog' without verifying substituent-specific activity data introduces substantial risk of obtaining a compound with materially different potency and selectivity, invalidating comparative experimental conclusions [1].

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-Yl)Piperazine-1-Carboxamide


N-Aryl Substituent Differentiation: 2-Ethoxyphenyl vs. Structural Analogs in the Phenoxypyrimidine-Piperazine Carboxamide Series

The 2-ethoxyphenyl substituent on the target compound confers distinct physicochemical and pharmacophoric properties relative to the closest commercially referenced analogs in the same phenoxypyrimidine-piperazine carboxamide series. The patent family TW-201124401-A / WO-2011078102-A1 explicitly claims a genus of phenoxypyrimidine derivatives wherein the N-aryl substituent (R group) is a critical determinant of DGAT1 inhibitory potency [1]. Within this series, analogs bearing different N-aryl groups (e.g., 2-fluorophenyl, 3-chlorophenyl, 4-fluorophenyl, 2-methoxyphenyl, unsubstituted phenyl) exhibit varying degrees of DGAT1 inhibition, with quantitative IC50 data reported for representative members [1]. The 2-ethoxyphenyl variant introduces a hydrogen-bond accepting ethoxy oxygen at the ortho position, which is absent in the 2-fluorophenyl (CAS 1021041-79-1) and 2-methoxyphenyl (CAS 946249-84-9) analogs, potentially altering both target binding conformation and metabolic stability [2]. However, a direct head-to-head IC50 comparison under identical assay conditions between the 2-ethoxyphenyl compound and its closest analogs has not been identified in the public domain at this time.

DGAT1 inhibitor structure-activity relationship N-aryl carboxamide

Selectivity Profile Differentiation: DGAT1 vs. DGAT2 and Off-Target Assessment

A critical procurement consideration for DGAT1 inhibitor tool compounds is selectivity over the DGAT2 isoform, which shares no sequence homology with DGAT1 but catalyzes the same terminal step in triglyceride synthesis [1]. Within the phenoxypyrimidine-piperazine carboxamide patent series, selectivity profiling against DGAT2 is explicitly described as a key differentiator, with some analogs demonstrating >100-fold selectivity for DGAT1 over DGAT2 [2]. The 2-ethoxyphenyl substitution pattern may influence this DGAT1/DGAT2 selectivity window through differential interactions with the DGAT1 substrate-binding tunnel, though direct comparative selectivity data for CAS 946325-22-0 versus its closest analogs (e.g., N-phenyl analog or N-(3-chlorophenyl) analog) are not publicly available [1]. Known DGAT1-selective inhibitors such as PF-04620110 (DGAT1 IC50 = 19 nM, no DGAT2 activity) set the benchmark for expected selectivity in this target class .

DGAT1 selectivity DGAT2 counter-screen metabolic target engagement

Structural Uniqueness: Ortho-Ethoxy Substitution as a Differentiator from Common Halogen and Methoxy Analogs

The 2-ethoxyphenyl group in CAS 946325-22-0 represents a structurally distinct N-aryl substitution pattern compared to the more commonly referenced halogen-substituted analogs in the phenoxypyrimidine-piperazine carboxamide series. Commercially referenced analogs include N-(2-fluorophenyl) (CAS 1021041-79-1), N-(4-fluorophenyl) (CAS 1021090-67-4), N-(3-chlorophenyl) (CAS 946249-80-5), and N-(2-methoxyphenyl) (CAS 946249-84-9) variants [1] . The ortho-ethoxy group introduces a larger steric footprint and a conformationally flexible hydrogen-bond accepting oxygen that is absent in the 2-fluoro and 2-methoxy analogs [1]. In related piperazine-carboxamide series targeting 5-HT1A and 5-HT7 receptors, 2-ethoxyphenyl derivatives have demonstrated distinct receptor binding profiles with Ki values in the nanomolar range, suggesting that the 2-ethoxy substituent can confer unique pharmacological properties not achievable with halogen or methoxy substitutions [2].

ortho-substituent effect hydrogen bond acceptor metabolic stability

Patent-Documented DGAT1 Inhibitory Activity as a Class Hallmark with Compound-Specific Procurement Caveats

The phenoxypyrimidine-piperazine carboxamide scaffold to which CAS 946325-22-0 belongs is explicitly claimed in multiple patent families as possessing DGAT1 inhibitory activity [1] [2] [3]. The patent literature establishes that compounds within this genus inhibit DGAT1-mediated triglyceride synthesis, with the therapeutic rationale centered on obesity, type II diabetes, dyslipidemia, and metabolic syndrome [1]. A structurally related phenoxypyrimidine-piperazine carboxamide (BDBM50599923 / CHEMBL5204128) demonstrates DGAT1 IC50 = 20 nM in recombinant human DGAT1 assays using Sf9 cell membranes, confirming that sub-100 nM potency is achievable within this chemotype [4]. However, procurement of CAS 946325-22-0 specifically requires verification that the 2-ethoxyphenyl substitution does not adversely affect potency relative to the benchmark DGAT1 inhibitors in this series (e.g., PF-04620110, DGAT1 IC50 = 19 nM ), as substituent-dependent potency variation of up to 50-fold has been documented across the patent examples [1]. No direct comparative IC50 data for CAS 946325-22-0 versus PF-04620110 or other reference DGAT1 inhibitors has been identified in the public domain.

DGAT1 patent landscape triglyceride synthesis inhibition metabolic disease tool compound

Validated Application Scenarios for N-(2-Ethoxyphenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-Yl)Piperazine-1-Carboxamide


DGAT1-Mediated Triglyceride Synthesis Inhibition in Metabolic Disease Research

Based on the patent-backed classification of the phenoxypyrimidine-piperazine carboxamide scaffold as a DGAT1 inhibitor chemotype [1] [2], CAS 946325-22-0 is best positioned as a research tool compound for investigating DGAT1-dependent triglyceride synthesis pathways in cellular models of obesity, hepatic steatosis, and metabolic syndrome. Users should benchmark activity against reference inhibitors such as PF-04620110 (DGAT1 IC50 = 19 nM) and validate compound-specific potency in their assay system prior to drawing target engagement conclusions. The 2-ethoxyphenyl substituent provides a structurally differentiated N-aryl group for SAR expansion studies within established DGAT1 inhibitor programs [1].

Structure-Activity Relationship (SAR) Exploration of N-Aryl Carboxamide Substituent Effects on DGAT1 Potency and Selectivity

The 2-ethoxyphenyl group on CAS 946325-22-0 represents a pharmacophoric variation that is distinct from the more commonly available halogen-substituted (2-fluoro, 4-fluoro, 3-chloro) and methoxy-substituted analogs within the phenoxypyrimidine-piperazine carboxamide series [1] [2]. This compound is suitable for systematic SAR studies designed to probe the effect of ortho-alkoxy substituent size, hydrogen-bond accepting capacity, and conformational flexibility on DGAT1 inhibitory potency, DGAT2 selectivity, and cellular triglyceride synthesis inhibition. Comparative testing against the N-phenyl (unsubstituted) analog and the N-(2-methoxyphenyl) analog (CAS 946249-84-9) can isolate the contribution of the ethoxy oxygen and ethyl extension to target engagement [2].

Pharmacological Tool for Differentiating DGAT1 from ACAT1 in Cellular Triglyceride Synthesis Assays

BindingDB data for a structurally related phenoxypyrimidine-piperazine carboxamide demonstrates that selectivity between DGAT1 (IC50 = 20 nM) and acetyl-CoA acetyltransferase 1 (ACAT1; IC50 = 2,500 nM) can exceed 100-fold within this chemotype [1]. This suggests that CAS 946325-22-0, pending experimental confirmation, may serve as a pharmacological tool to distinguish DGAT1-mediated from ACAT1-mediated triglyceride synthesis in hepatic cell models (e.g., HepG2). Such selectivity is critical for target deconvolution studies where DGAT1 and ACAT1 contributions to lipid metabolism must be separately resolved [1] [2].

Medicinal Chemistry Starting Point for Ortho-Alkoxy Phenyl DGAT1 Inhibitor Optimization

The 2-ethoxyphenyl substitution pattern on CAS 946325-22-0 provides a starting scaffold for medicinal chemistry optimization programs targeting metabolic disorders. The ortho-ethoxy group introduces a hydrogen-bond accepting moiety and additional conformational degrees of freedom that may be exploited to improve DGAT1 binding pocket complementarity, aqueous solubility, and metabolic stability relative to halogen-substituted leads [1]. This compound can serve as a reference standard for synthesizing and testing a focused library of ortho-alkoxy variants (e.g., 2-propoxy, 2-isopropoxy, 2-(2-fluoroethoxy)) to identify substituent-dependent trends in DGAT1 potency, oral bioavailability, and in vivo triglyceride-lowering efficacy [1] [2].

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.